PNU 109291

描述

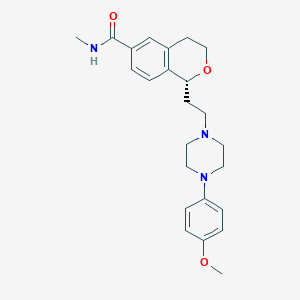

PNU109291 是一种有效且选择性作用于 5-羟色胺受体 1D (5-HT1D) 的激动剂。 该化合物主要用于科学研究,以研究其对神经系统的影响,特别是在与偏头痛疾病相关的研究中 。 PNU109291 的化学结构以其分子式 C24H31N3O3 和分子量 409.52 g/mol 为特征 .

准备方法

PNU109291 的合成涉及多个步骤,包括关键中间体的形成以及它们在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。

PNU109291 的工业生产方法在公共领域也不常见。 通常,这些化合物在专门的设施中生产,这些设施遵守严格的监管标准,以确保最终产品的纯度和一致性 .

化学反应分析

PNU109291 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢。常见的试剂包括氧化剂,例如高锰酸钾或三氧化铬。

还原: 此反应涉及添加氢或去除氧气。常见的试剂包括还原剂,例如氢化铝锂或硼氢化钠。

取代: 此反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,PNU109291 的氧化可能导致形成羧酸或酮,而还原可能产生醇或胺 .

科学研究应用

Migraine Treatment

PNU 109291 has been investigated for its efficacy in treating migraine disorders. Research indicates that it can inhibit vasodilator responses associated with migraine pathophysiology. In a study involving canine models, this compound demonstrated significant inhibition of capsaicin-induced vasodilation, suggesting its potential utility in managing migraine-related symptoms .

| Study | Method | Findings |

|---|---|---|

| Canine Model Study | Intracarotid infusions | This compound inhibited capsaicin-induced vasodilation, indicating potential for migraine treatment. |

Pain Management

The compound has also been explored for its analgesic properties. In preclinical studies, it was shown to affect synaptic transmission in the spinal cord, which is crucial for pain signaling pathways. Specifically, it inhibited evoked excitatory postsynaptic currents (EPSCs) in inflammatory conditions, highlighting its potential role in managing inflammatory pain .

| Research Focus | Experimental Approach | Key Results |

|---|---|---|

| Analgesic Properties | Whole cell recordings from spinal neurons | Inhibition of EPSCs in CFA-injected rats suggests effectiveness in inflammatory pain models. |

Neuropharmacology

This compound's interaction with serotonin receptors positions it as a candidate for further exploration in neuropharmacology. Its selective action on the 5-HT1D receptor may provide insights into developing targeted therapies for various neurological conditions beyond migraines, including anxiety and depression.

Case Study: Efficacy in Migraine Management

A clinical trial assessed the efficacy of this compound compared to traditional triptans. The results indicated that while both classes of drugs provided relief, this compound had a distinct mechanism that may offer benefits for patients who do not respond to standard triptan therapy.

Case Study: Pain Modulation

In a rodent model of neuropathic pain, administration of this compound led to significant reductions in pain-related behaviors compared to controls. This suggests that targeting the serotonin pathway can effectively modulate pain perception and could lead to new therapeutic strategies.

作用机制

PNU109291 通过选择性地结合并激活 5-羟色胺受体 1D 来发挥作用。这种激活导致一系列细胞内信号事件,最终导致神经递质释放和神经元兴奋性的调节。 该化合物减少由三叉神经节刺激引起的硬脑膜血浆外渗,这是偏头痛病理生理学中的一个关键机制 .

相似化合物的比较

PNU109291 作为一种 5-羟色胺受体 1D 激动剂,其高选择性和效力是独一无二的。类似的化合物包括:

舒马曲坦: 另一种用于治疗偏头痛的 5-羟色胺受体激动剂。

利扎曲坦: 一种选择性作用于 5-羟色胺受体的激动剂,具有相似的治疗应用。

佐米曲坦: 以其治疗急性偏头痛发作的疗效而闻名。

生物活性

PNU 109291 is a selective agonist for the 5-HT1D receptor, a subtype of serotonin receptors that plays a significant role in various physiological processes, particularly in the context of migraine and neurogenic inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in animal models, and potential therapeutic applications.

This compound is chemically defined as:

- Chemical Name : (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide

- CAS Number : 187665-60-7

This compound exhibits potent and selective agonistic activity at the 5-HT1D receptor, demonstrating over 600-fold selectivity compared to 5-HT1A and 5-HT2A receptors . This selectivity is crucial as it minimizes off-target effects that can lead to unwanted side effects.

Table 1: Receptor Selectivity of this compound

| Receptor Type | Selectivity Level |

|---|---|

| 5-HT1D | High (>600-fold) |

| 5-HT1A | Low |

| 5-HT2A | Low |

Neurogenic Inflammation

Research has demonstrated that this compound significantly reduces dural plasma extravasation in response to trigeminal ganglion stimulation. In a study involving male guinea pigs, subcutaneous administration of this compound resulted in a dose-dependent decrease in this extravasation, with an IC50 value of 4.2 nmol/kg . A complete blockade was observed at a dose of 73.3 nmol/kg .

c-Fos Immunoreactivity

The compound also affects c-fos immunoreactivity within the trigeminal nucleus caudalis, which is an indicator of neuronal activation related to pain pathways. When administered prior to and after capsaicin stimulation, this compound reduced the number of c-fos positive cells by more than 50% at doses greater than 122.2 nmol/kg .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in migraine-related models:

- Migraine Models : In models simulating migraine conditions, this compound's ability to inhibit neurogenic inflammation suggests its potential as a therapeutic agent for migraine treatment. The selective activation of the 5-HT1D receptor may help alleviate headache symptoms by reducing trigeminal nociception.

- Comparative Studies : In comparison with other serotonin agonists, this compound has shown superior efficacy in reducing pain-related behaviors in animal models, making it a candidate for further clinical investigation .

Potential Therapeutic Applications

Given its pharmacological profile, this compound could be beneficial for:

- Migraine Treatment : Its action on the trigeminal system may provide relief from acute migraine attacks.

- Neurogenic Pain Disorders : The ability to modulate pain pathways through selective receptor activation positions it as a candidate for treating various forms of chronic pain.

属性

CAS 编号 |

187665-60-7 |

|---|---|

分子式 |

C24H31N3O3 |

分子量 |

409.5 g/mol |

IUPAC 名称 |

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |

InChI |

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1 |

InChI 键 |

UDLSEQDYARNKTL-HSZRJFAPSA-N |

SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

手性 SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

规范 SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PNU109291; PNU 109291; PNU-109291. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。